(R)-(-)-2-Nonyl isocyanate

Overview

Description

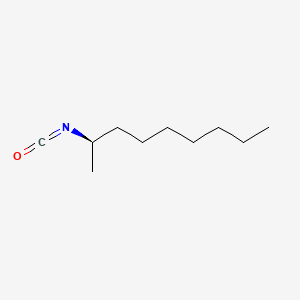

(R)-(-)-2-Nonyl isocyanate (CAS: Not explicitly provided; structurally C₉H₁₇NCO) is a chiral isocyanate characterized by a nine-carbon alkyl chain with an isocyanate (-NCO) functional group at the second position. Its (R)-configuration imparts stereochemical specificity, influencing reactivity and biological interactions. Isocyanates are highly reactive due to the electrophilic nature of the -NCO group, enabling applications in polymer synthesis (e.g., polyurethanes) and agrochemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-(-)-2-Nonyl isocyanate can be synthesized through several methods, including the phosgenation of amines. The general reaction involves treating a primary amine with phosgene (COCl₂) to produce the corresponding isocyanate:

RNH2+COCl2→RNCO+2HCl

This reaction proceeds via the formation of a carbamoyl chloride intermediate. Due to the hazardous nature of phosgene, alternative methods such as using oxalyl chloride as a safer phosgene substitute have been developed .

Industrial Production Methods: In industrial settings, isocyanates are typically produced on a large scale using continuous processes. The production involves stringent safety measures to handle toxic reagents like phosgene. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: ®-(-)-2-Nonyl isocyanate undergoes various chemical reactions, primarily involving nucleophilic attack on the electrophilic carbon of the isocyanate group. Common reactions include:

Hydrolysis: Reaction with water to form a primary amine and carbon dioxide.

Alcoholysis: Reaction with alcohols to form urethanes (carbamates).

Aminolysis: Reaction with amines to form ureas.

Common Reagents and Conditions:

Water: Hydrolysis occurs readily at room temperature.

Alcohols: Reaction with alcohols is often catalyzed by tertiary amines or metal salts.

Amines: Reaction with primary or secondary amines to form ureas.

Major Products Formed:

Hydrolysis: Produces a primary amine and carbon dioxide.

Alcoholysis: Produces urethanes.

Aminolysis: Produces ureas.

Scientific Research Applications

Synthesis and Reactivity

(R)-(-)-2-Nonyl isocyanate can be synthesized through several methods, primarily involving the reaction of nonylamine with phosgene or alternative non-phosgene routes. Its high reactivity with nucleophiles makes it a valuable intermediate in various chemical processes, particularly in the formation of urethanes and ureas.

Polymer Chemistry

This compound is extensively used in the synthesis of polyurethanes and other polymers. The isocyanate group reacts with alcohols to form urethanes, which are crucial for producing flexible foams, coatings, adhesives, and elastomers.

Biochemical Studies

In biological research, this compound is employed to modify biomolecules for various biochemical studies. Its ability to form covalent bonds with amino acids and proteins allows for the exploration of protein interactions and modifications.

Drug Delivery Systems

The compound has been investigated for its potential use in drug delivery systems due to its reactivity and ability to form stable linkages with therapeutic agents. This application is particularly relevant in developing targeted therapies.

Industrial Applications

Industrially, this compound is utilized in producing coatings, adhesives, and foams due to its favorable properties that enhance product durability and performance.

Toxicological Profiles

Despite its utility, this compound poses health risks associated with exposure. Studies have shown that isocyanates can trigger allergic reactions and respiratory issues, particularly occupational asthma.

Case Study: Occupational Asthma

A case-referent study highlighted the correlation between exposure to isocyanates and the incidence of occupational asthma. The study found that higher time-weighted average exposures were associated with increased asthma cases among workers in manufacturing settings .

Mechanism of Action

The mechanism of action of ®-(-)-2-Nonyl isocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack by molecules such as water, alcohols, and amines. This reactivity is exploited in the formation of polyurethanes, where the isocyanate reacts with polyols to form urethane linkages. The molecular targets and pathways involved include the formation of carbamates, ureas, and other derivatives through nucleophilic addition reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

(R)-(-)-2-Hexyl Isocyanate

A shorter-chain analog, (R)-(-)-2-Hexyl isocyanate (CAS: 745783-77-1; C₆H₁₁NCO), shares the same stereochemistry but differs in alkyl chain length. Key differences include:

- Volatility: The hexyl derivative (MW: 141.2 g/mol) is more volatile than the nonyl analog (MW: 183.3 g/mol), affecting handling and environmental persistence.

- Toxicity : Both compounds are classified as Hazard Class 6.1 (toxic), with similar risk phrases (R20/22: Harmful by inhalation and ingestion; R36/37/38: Irritating to eyes, skin, and respiratory system) .

- Applications: Shorter chains like hexyl may favor applications requiring faster curing in polyurethanes, while nonyl derivatives could enhance flexibility in elastomers .

Table 1: Structural Comparison

| Property | (R)-(-)-2-Nonyl Isocyanate | (R)-(-)-2-Hexyl Isocyanate |

|---|---|---|

| Molecular Formula | C₁₀H₁₇NO | C₇H₁₁NO |

| Molecular Weight | 183.3 g/mol | 141.2 g/mol |

| Hazard Class (UN) | 6.1 (UN 2206) | 6.1 (UN 2206) |

| Key Applications | Specialty polymers, agrochemicals | Adhesives, coatings |

Comparison with Functional Group Analogs

(R)-(-)-2-Nonyl Isothiocyanate

Replacing the oxygen in the -NCO group with sulfur yields (R)-(-)-2-Nonyl isothiocyanate (CAS: 737000-85-0; C₉H₁₇NCS). Key distinctions:

- Reactivity : Isothiocyanates (-NCS) are less electrophilic than isocyanates, reducing spontaneous reactivity with nucleophiles like water or amines. This enhances stability in storage .

- Biological Activity : Isothiocyanates are prominent in bioactive molecules (e.g., antimicrobial agents), whereas isocyanates are more common in industrial polymers .

Allyl Isocyanate (C₃H₃NCO)

Allyl isocyanate (CAS: 1476-23-9) features an unsaturated allyl group, conferring distinct reactivity:

- Polymerization : The allyl group enables radical polymerization, unlike saturated alkyl isocyanates .

- Hazards: Higher acute toxicity (Risk Phrase R42: May cause sensitization by inhalation) compared to nonyl derivatives .

Table 2: Functional Group Comparison

| Compound | Reactivity with Water | Stability | Key Applications |

|---|---|---|---|

| This compound | High | Moderate | Polyurethane crosslinkers |

| (R)-(-)-2-Nonyl Isothiocyanate | Low | High | Bioactive molecules |

| Allyl Isocyanate | Moderate | Low | Specialty polymers |

Application-Specific Comparisons

Agrochemical Intermediates

The nonyl chain may enhance lipid membrane penetration in pesticides, similar to 2-nonanone’s repellent activity in Ruta chalepensis oil . Isothiocyanates, however, dominate herbicidal applications due to their stability .

Stability and Decomposition

Isocyanates decompose via the "isocyanate pathway," releasing CO₂ and amines upon pyrolysis. Longer alkyl chains (e.g., nonyl) may delay decomposition compared to methyl or ethyl derivatives .

Handling and Exposure

Both this compound and its hexyl analog require stringent controls (e.g., PPE, ventilation) due to respiratory sensitization risks .

Biological Activity

(R)-(-)-2-Nonyl isocyanate is an organic compound belonging to the class of isocyanates, characterized by the presence of the isocyanate functional group (-N=C=O). This compound has garnered attention for its biological activities, particularly in the context of toxicology and potential therapeutic applications. This article explores its biological activity, including relevant data, case studies, and research findings.

This compound can be synthesized through various methods, often involving the reaction of alcohols with phosgene or by using alkyl halides with alkali metal cyanates. The synthesis process must be handled with care due to the hazardous nature of isocyanates, which are known to be potent electrophiles that react readily with nucleophiles such as amines and alcohols .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Toxicological Effects

- Respiratory Toxicity : Exposure to isocyanates, including this compound, has been linked to respiratory conditions such as occupational asthma. A study indicated that even low concentrations of isocyanates could trigger asthma symptoms in sensitized individuals. The odds ratio for developing asthma due to exposure was found to be significantly higher in those with pre-existing atopic conditions .

2. Antimicrobial Activity

- Preliminary studies suggest that certain isocyanates exhibit antimicrobial properties. Isocyanates can disrupt microbial cell membranes, leading to cell lysis and death. This property makes them potential candidates for developing antimicrobial agents .

3. Potential Therapeutic Uses

- Research indicates that compounds with similar structures to this compound may possess anticancer properties. The ability of isocyanates to modify cellular signaling pathways presents opportunities for their use in cancer therapy .

Case Study 1: Occupational Exposure

A case-referent study conducted in manufacturing environments highlighted the risks associated with exposure to isocyanates. The study found a correlation between higher time-weighted average exposures and the incidence of asthma among workers, emphasizing the need for stringent safety measures in workplaces using these compounds .

Case Study 2: Antimicrobial Efficacy

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell walls, which could lead to its application in developing new disinfectants or preservatives .

Data Table: Biological Activities of Isocyanates

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing (R)-(-)-2-Nonyl isocyanate with high enantiomeric purity?

To synthesize this compound enantioselectively, use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) in isocyanate-forming reactions. Ensure reagent purity by sourcing from suppliers like Sigma-Aldrich or TCI Chemicals, and validate starting materials via NMR or GC-MS. For example, employ a modified Curtius rearrangement with a chiral amine precursor, followed by fractional distillation under inert conditions to minimize racemization . Document all steps meticulously, including solvent drying and reaction temperature control, to ensure reproducibility.

Q. How should researchers characterize the purity and identity of this compound?

Combine spectroscopic and chromatographic methods:

- FTIR : Confirm the isocyanate group (NCO stretch at ~2250 cm⁻¹) and absence of amine/urea peaks (indicative of hydrolysis).

- NMR : Use NMR to verify stereochemistry at the chiral center (C2) and NMR for alkyl chain integrity.

- GC-MS : Quantify purity (>98%) and detect volatile impurities.

- Elemental analysis : Match experimental C, H, N values with theoretical calculations (±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation exposure.

- PPE : Wear nitrile gloves (ASTM D6978 standard), chemical-resistant aprons, and safety goggles.

- Spill management : Neutralize spills with dry sand or specialized isocyanate deactivators (e.g., 2% aqueous ammonia).

- Monitoring : Employ OSHA Method 42 for air sampling and HPLC analysis post-exposure to ensure compliance with permissible exposure limits (PEL: 0.02 µg/m³) .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during this compound reaction studies?

Contradictions often arise from competing reaction pathways (e.g., hydrolysis vs. urethane formation). Address this by:

- Controlled experiments : Vary humidity (5–95% RH) and temperature (25–80°C) to isolate dominant mechanisms.

- Isotopic labeling : Use -H₂O to track hydrolysis intermediates via mass spectrometry.

- Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to map energy barriers for alternative pathways .

Cross-validate results with kinetic isotope effects (KIE) and sensitivity analysis to identify rate-determining steps .

Q. What advanced techniques are suitable for studying the thermal decomposition of this compound?

- TGA-DSC : Quantify decomposition onset temperature (T₀) and enthalpy changes under inert (N₂) and oxidative (O₂) atmospheres.

- Pyrolysis-GC/MS : Identify volatile decomposition products (e.g., CO, isocyanic acid) at 300–500°C.

- Reaction flow analysis : Merge combustion mechanisms (e.g., Glarborg’s framework for nitrogen species) with custom pathways for alkyl isocyanates .

Report auto-ignition temperature (Tₐᵢ) using ASTM E659-78 protocols, ensuring reactor pressure stability (±1 kPa) .

Q. How can computational models predict the reactivity of this compound in polymer networks?

- Molecular dynamics (MD) : Simulate crosslinking density using LAMMPS or GROMACS with reactive force fields (ReaxFF).

- QSAR : Correlate substituent effects (e.g., alkyl chain length) with reactivity parameters (Hammett σ*) using multivariate regression.

- Docking studies : Model interactions with biomolecules (e.g., enzymes in toxicity assays) via AutoDock Vina .

Validate predictions with experimental rheology data (e.g., gelation time) and FTIR monitoring of NCO consumption .

Q. Methodological Best Practices

Q. How to ensure reproducibility in isocyanate reactivity studies?

- Data transparency : Publish raw datasets (e.g., kinetic curves, chromatograms) as supplementary materials.

- Protocol standardization : Adopt ASTM D2572-97 for titration or ISO 14896 for polyurethane curing tests.

- Reagent traceability : Catalog batch numbers, supplier certificates, and storage conditions (e.g., desiccated at -20°C) .

Q. What strategies mitigate interference from impurities during GC analysis of this compound?

- Internal standards : Use deuterated analogs (e.g., d₁₀-n-DBA) to correct for matrix effects.

- Column optimization : Select a polar stationary phase (e.g., DB-FFAP) to resolve co-eluting peaks.

- Pre-derivatization : React with n-dibutylamine (n-DBA) to stabilize isocyanates as ureas, reducing thermal degradation artifacts .

Properties

IUPAC Name |

(2R)-2-isocyanatononane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-3-4-5-6-7-8-10(2)11-9-12/h10H,3-8H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXMYHDVDLZHAG-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](C)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.